molecular formula C12H13FN2 B7536696 1-[2-(4-Fluorophenyl)propyl]imidazole

1-[2-(4-Fluorophenyl)propyl]imidazole

Cat. No.: B7536696
M. Wt: 204.24 g/mol
InChI Key: VLPGQKPLQFOSAY-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)propyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorophenyl group attached to a propyl chain, which is further connected to the imidazole ring. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)propyl]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of 4-fluorophenylacetonitrile as a starting material, which undergoes a series of reactions including reduction, alkylation, and cyclization to form the desired imidazole derivative .

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)propyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Alkylation: The imidazole ring can be alkylated using alkyl halides in the presence of a base to form N-alkylated imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

1-[2-(4-Fluorophenyl)propyl]imidazole has shown promise in several scientific research areas:

Chemistry

  • Building Block : It serves as a crucial intermediate in synthesizing more complex organic molecules.
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of imidazoles exhibit significant antibacterial activities against various strains such as Escherichia coli and Staphylococcus aureus. The 4-fluorophenyl moiety enhances these properties, making it comparable to established antibiotics like kanamycin .
  • Antifungal and Anticancer Activities : Studies have highlighted the potential of imidazole derivatives in treating fungal infections and various cancers. The mechanism often involves interaction with specific molecular targets, inhibiting enzyme activity critical for pathogen survival or cancer cell proliferation .

Medicinal Chemistry

  • Therapeutic Agent Development : Ongoing research is exploring its efficacy as a therapeutic agent for infections and cancer treatment. Imidazole compounds have been recognized for their ability to inhibit key enzymes involved in disease progression .

Industrial Applications

  • Catalysis : In industrial settings, this compound is utilized as a catalyst in various chemical processes, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)propyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

1-[2-(4-Fluorophenyl)propyl]imidazole can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)imidazole: This compound lacks the propyl chain, which can affect its chemical properties and biological activities.

    1-(4-Chlorophenyl)imidazole: The presence of a chlorine atom instead of fluorine can lead to differences in reactivity and biological effects.

    1-(4-Methylphenyl)imidazole: The methyl group can influence the compound’s lipophilicity and metabolic stability.

The unique combination of the 4-fluorophenyl group and the propyl chain in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-10(8-15-7-6-14-9-15)11-2-4-12(13)5-3-11/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPGQKPLQFOSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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